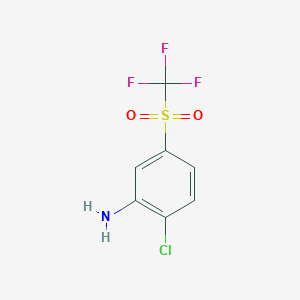

2-Chloro-5-(trifluoromethylsulfonyl)aniline

Description

Propriétés

IUPAC Name |

2-chloro-5-(trifluoromethylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c8-5-2-1-4(3-6(5)12)15(13,14)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJIQKFDVYCHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366223 | |

| Record name | 2-chloro-5-(trifluoromethylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779-87-3 | |

| Record name | 2-Chloro-5-[(trifluoromethyl)sulfonyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=779-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-5-(trifluoromethylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Chloro-5-(trifluoromethylsulfonyl)aniline

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethylsulfonyl)aniline

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a key building block in the development of advanced pharmaceutical and agrochemical agents. The strategic approach detailed herein proceeds through the formation of a pivotal trifluoromethylthio intermediate, which is subsequently oxidized to the target sulfone. This guide emphasizes the causality behind experimental choices, offering researchers and drug development professionals a robust and reproducible pathway. The narrative is grounded in established chemical principles, supported by authoritative citations, and presented with clarity through structured protocols, data tables, and mechanistic diagrams.

Strategic Imperative: A Logic-Driven Synthetic Blueprint

The architecture of 2-Chloro-5-(trifluoromethylsulfonyl)aniline presents a unique synthetic challenge, requiring precise control over regioselectivity and the installation of a demanding trifluoromethylsulfonyl (-SO₂CF₃) moiety. A direct electrophilic trifluoromethylsulfonylation of 2-chloroaniline is fraught with difficulties, including competing reaction sites and the harsh conditions typically required.

Therefore, a more robust and controllable strategy is employed. Our retrosynthetic analysis identifies 2-Chloro-5-(trifluoromethylthio)aniline as the key precursor. This approach leverages the well-established and reliable oxidation of a sulfide to a sulfone, transforming the primary synthetic challenge into the controlled synthesis of this thioether intermediate.

The chosen forward synthesis is a multi-step process designed for efficiency and scalability, beginning with a commercially available starting material.

Overall Synthetic Workflow

The synthesis is logically segmented into two primary stages: the construction of the trifluoromethylthioaniline core, followed by the terminal oxidation.

Caption: High-level workflow for the .

Core Synthesis: From Nitroaniline to Trifluoromethylthioaniline

This stage represents the most critical phase of the synthesis, involving a sequence of reliable and well-documented transformations. The process is initiated from 2-chloro-5-nitroaniline.

Step I: Diazotization and Sandmeyer Thiocyanation

The foundational step involves converting the primary amino group of the starting material into a diazonium salt, which is an excellent leaving group. This is immediately followed by a copper-catalyzed Sandmeyer reaction to install a thiocyanate (-SCN) group, which serves as a versatile handle for the subsequent trifluoromethylation.

Causality and Expertise: The Sandmeyer reaction is a classic and powerful tool for the transformation of aryl amines.[1][2] It proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from a copper(I) species.[1] Using copper(I) thiocyanate ensures the efficient displacement of the dinitrogen gas with the thiocyanate nucleophile. The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate, which can be explosive if isolated.

Protocol 1: Synthesis of 1-Chloro-2-thiocyanato-4-nitrobenzene

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 2-Chloro-5-nitroaniline | 172.57 | 17.26 g | 1.0 |

| Hydrochloric Acid (conc.) | 36.46 | 30 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 1.05 |

| Copper(I) Thiocyanate (CuSCN) | 121.63 | 13.38 g | 1.1 |

| Water | 18.02 | 200 mL | - |

Procedure:

-

A 500 mL three-necked flask equipped with a mechanical stirrer and thermometer is charged with 2-chloro-5-nitroaniline and 100 mL of water.

-

Concentrated hydrochloric acid (30 mL) is added, and the mixture is stirred to form a fine slurry.

-

The flask is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (7.25 g) in 20 mL of water is added dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to complete diazotization.

-

In a separate beaker, a slurry of copper(I) thiocyanate (13.38 g) in 80 mL of water is prepared.

-

The cold diazonium salt solution is added portion-wise to the vigorously stirred CuSCN slurry. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete reaction.

-

The mixture is cooled, and the solid product is collected by vacuum filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from ethanol.

Step II: Trifluoromethylthiolation

With the thiocyanate in place, the next step is the introduction of the trifluoromethyl group. This is achieved by reacting the aryl thiocyanate with a nucleophilic trifluoromethyl source, such as the Ruppert-Prakash reagent (TMSCF₃), in the presence of a catalyst.[3]

Causality and Expertise: This transformation is a modern variation of trifluoromethylthiolation.[3] The reaction is believed to proceed through the formation of a transient CuSCF₃ species in situ, which then participates in the substitution. This method avoids the handling of unstable or highly toxic trifluoromethylthiolating agents.

Protocol 2: Synthesis of 1-Chloro-4-nitro-2-(trifluoromethylthio)benzene

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 1-Chloro-2-thiocyanato-4-nitrobenzene | 214.63 | 21.46 g | 1.0 |

| TMSCF₃ (Ruppert-Prakash Reagent) | 142.22 | 21.34 g | 1.5 |

| Potassium Fluoride (KF) | 58.10 | 8.72 g | 1.5 |

| Copper(I) Iodide (CuI) | 190.45 | 1.90 g | 0.1 |

| Anhydrous DMF | - | 200 mL | - |

Procedure:

-

An oven-dried 500 mL flask is charged with 1-chloro-2-thiocyanato-4-nitrobenzene, potassium fluoride, and copper(I) iodide under a nitrogen atmosphere.

-

Anhydrous DMF (200 mL) is added via syringe.

-

The mixture is stirred, and TMSCF₃ is added dropwise at room temperature.

-

The reaction mixture is heated to 80 °C and stirred for 12-16 hours. Reaction progress should be monitored by TLC or GC-MS.

-

Upon completion, the mixture is cooled to room temperature and poured into 500 mL of water.

-

The aqueous phase is extracted with ethyl acetate (3 x 150 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step III: Nitro Group Reduction

The final step in forming the key intermediate is the reduction of the nitro group to a primary amine. This is a standard transformation with several available methods. Reduction with iron powder in the presence of an acid or ammonium chloride is a cost-effective and reliable choice for this substrate.

Causality and Expertise: Catalytic hydrogenation (e.g., H₂/Pd-C) is a clean method but can sometimes be sluggish for sterically hindered nitro groups or lead to dehalogenation. Reduction with iron is a classic, heterogeneous reaction that is highly effective for aromatic nitro compounds and tolerant of many functional groups, including the trifluoromethylthio ether.

Protocol 3: Synthesis of 2-Chloro-5-(trifluoromethylthio)aniline

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 1-Chloro-4-nitro-2-(trifluoromethylthio)benzene | 257.61 | 25.76 g | 1.0 |

| Iron Powder (<325 mesh) | 55.85 | 27.93 g | 5.0 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 2.67 g | 0.5 |

| Ethanol / Water (4:1) | - | 250 mL | - |

Procedure:

-

A 500 mL round-bottom flask is charged with 1-chloro-4-nitro-2-(trifluoromethylthio)benzene, iron powder, and ammonium chloride.

-

The ethanol/water solvent mixture (250 mL) is added.

-

The mixture is heated to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is exothermic and may require initial cooling to control the reflux rate.

-

The reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours).

-

After completion, the hot reaction mixture is filtered through a pad of Celite® to remove the iron and iron oxides. The filter cake is washed with hot ethanol.

-

The filtrate is concentrated under reduced pressure to remove most of the ethanol.

-

The remaining aqueous residue is diluted with water and extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product, which can be purified by chromatography if necessary.

The Final Transformation: Oxidation to the Sulfone

With the key intermediate, 2-chloro-5-(trifluoromethylthio)aniline, in hand, the final step is a straightforward oxidation of the sulfide to the target sulfone. Hydrogen peroxide in acetic acid is an effective and economical oxidizing system for this purpose.

Causality and Expertise: The oxidation of a sulfide proceeds in two stages: first to the sulfoxide, and then to the sulfone. Using an excess of the oxidant and elevated temperatures ensures the reaction goes to completion to form the sulfone. The trifluoromethyl group is highly electron-withdrawing, which can make the sulfur atom less nucleophilic, sometimes requiring slightly more forcing conditions than for alkyl or aryl sulfides.

Caption: Stepwise oxidation of the trifluoromethylthio group.

Protocol 4: Synthesis of 2-Chloro-5-(trifluoromethylsulfonyl)aniline

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 2-Chloro-5-(trifluoromethylthio)aniline | 227.63 | 22.76 g | 1.0 |

| Hydrogen Peroxide (30% w/w) | 34.01 | 22.7 mL | ~2.2 |

| Glacial Acetic Acid | 60.05 | 150 mL | - |

Procedure:

-

A 250 mL flask is charged with 2-chloro-5-(trifluoromethylthio)aniline and glacial acetic acid.

-

The mixture is stirred until the starting material is fully dissolved.

-

30% Hydrogen peroxide is added dropwise at room temperature. The reaction is exothermic, and the temperature should be maintained below 50 °C with a water bath if necessary.

-

After the addition is complete, the reaction mixture is heated to 70-80 °C for 4-6 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material and the intermediate sulfoxide.

-

Once complete, the reaction mixture is cooled to room temperature and slowly poured into 500 g of crushed ice with stirring.

-

The precipitated solid product is collected by vacuum filtration.

-

The solid is washed thoroughly with cold water until the filtrate is neutral.

-

The product is dried under vacuum to yield 2-Chloro-5-(trifluoromethylsulfonyl)aniline as a solid. Purity can be further enhanced by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Safety and Handling

-

Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive in a dry, solid state. All diazotization reactions must be carried out at low temperatures (0-5 °C), and the intermediate should be used immediately without isolation.

-

Trifluoromethylating Reagents: The Ruppert-Prakash reagent (TMSCF₃) should be handled under an inert atmosphere as it is sensitive to moisture.

-

Oxidizing Agents: Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and eyes, and do not mix with flammable materials. The oxidation reaction can be highly exothermic and requires careful temperature control.

-

Solvents and Reagents: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All operations should be performed in a well-ventilated fume hood.

Conclusion

This guide outlines a logical and robust multi-step synthesis for 2-Chloro-5-(trifluoromethylsulfonyl)aniline. By strategically proceeding through a trifluoromethylthio intermediate via a Sandmeyer reaction sequence, followed by a terminal oxidation, this pathway provides a reliable method for accessing this valuable chemical building block. The detailed protocols and mechanistic insights serve as a practical resource for researchers engaged in synthetic chemistry and drug discovery.

References

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). Available at: [Link]

-

Sandmeyer reaction. Wikipedia. Available at: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. Royal Society of Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethylsulfonyl)aniline

Document ID: TGS-CFTSA-20260112 Version: 1.0

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, analytical methodologies, and synthetic considerations for 2-Chloro-5-(trifluoromethylsulfonyl)aniline (CAS No: 116518-07-3). As a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, a thorough understanding of its fundamental characteristics is paramount for researchers, process chemists, and drug development professionals. This document synthesizes theoretical predictions with practical, field-proven insights to serve as an essential resource for its effective application.

Molecular Structure and Chemical Identity

2-Chloro-5-(trifluoromethylsulfonyl)aniline is a substituted aromatic amine. Its structure is defined by an aniline core functionalized with a chlorine atom at the 2-position and a highly electron-withdrawing trifluoromethylsulfonyl (triflyl) group at the 5-position.

-

Chemical Name: 2-Chloro-5-(trifluoromethylsulfonyl)aniline

-

CAS Number: 116518-07-3

-

Molecular Formula: C₇H₅ClF₃NO₂S

-

Molecular Weight: 275.63 g/mol

The spatial arrangement and electronic nature of these substituents profoundly influence the molecule's reactivity, acidity/basicity, and overall physical properties. The triflyl group, one of the strongest electron-withdrawing groups, significantly reduces the electron density of the aromatic ring and the basicity of the aniline nitrogen. This electronic profile is a critical factor in its synthetic utility, governing its behavior in nucleophilic and electrophilic reactions.

Tabulated Physicochemical Properties

The following table summarizes the core physicochemical data for 2-Chloro-5-(trifluoromethylsulfonyl)aniline. This data is crucial for reaction design, solvent selection, purification strategy, and safety assessment.

| Property | Value | Data Type | Source |

| Melting Point | 93 - 97 °C | Experimental | [1][2] |

| Boiling Point | 355.8 ± 42.0 °C | Predicted | [1] |

| Density | 1.683 ± 0.06 g/cm³ | Predicted | [1] |

| pKa (Conjugate Acid) | -2.15 ± 0.10 | Predicted | [1] |

| LogP (Octanol/Water) | 3.33 | Predicted | [1] |

Expert Insight: The experimentally determined melting range of 93-97 °C indicates the compound is a solid at room temperature.[1][2] The predicted pKa of -2.15 is exceptionally low for an aniline derivative, directly illustrating the powerful inductive and resonance effects of the triflyl and chloro substituents.[1] This renders the amino group practically non-basic under typical aqueous conditions, a key consideration for reactions requiring a nucleophilic amine. The predicted LogP of 3.33 suggests significant lipophilicity, which has implications for its solubility characteristics and its potential pharmacokinetic profile in drug discovery contexts.[1]

Experimental Protocols & Method Validation

Accurate determination of physicochemical properties is the bedrock of reproducible science. The protocols described below are designed as self-validating systems, ensuring data integrity.

Protocol: Melting Point Determination via Capillary Method

This protocol determines the melting range, a critical indicator of purity.

Methodology:

-

Sample Preparation: Ensure the 2-Chloro-5-(trifluoromethylsulfonyl)aniline sample is thoroughly dried to remove residual solvents. Gently crush the solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder sample, forcing a small amount in. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column of 2-3 mm height.

-

Instrumentation & Measurement: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Heating Profile: Initiate a rapid heating ramp to approximately 10 °C below the expected melting point (i.e., ~83 °C).

-

Fine Ramp & Observation: Reduce the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid is observed (T1) and the temperature at which the last solid particle melts (T2). The melting range is T1-T2.

Trustworthiness through Causality: A narrow melting range (< 2 °C) is a strong indicator of high purity. The slow heating ramp is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, preventing erroneously high readings. Impurities disrupt the crystal lattice, typically causing both a depression and a broadening of the melting range.

Protocol: Solubility Profile Assessment

This workflow establishes the solubility of the compound in a range of common laboratory solvents.

Methodology:

-

Solvent Array: Prepare a set of labeled vials containing 1.0 mL of various solvents (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane).

-

Analyte Addition: Accurately weigh 10 mg of 2-Chloro-5-(trifluoromethylsulfonyl)aniline and add it to each vial.

-

Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25 °C) for 30 minutes using a vortex mixer or shaker.

-

Visual Inspection: Observe each vial against a dark background. Classify as 'Soluble' (clear solution), 'Partially Soluble' (some solid remains), or 'Insoluble' (no apparent dissolution).

Workflow Visualization:

Caption: Workflow for qualitative solubility screening.

Spectroscopic and Analytical Characterization

While specific spectra are proprietary, the expected spectroscopic signatures based on the molecule's structure are as follows. These are crucial for identity confirmation and purity assessment.

-

¹H NMR (Proton NMR): The spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns (splitting) will be complex due to the ortho, meta, and para relationships between the protons and the diverse electronic nature of the substituents. A broad singlet corresponding to the two amine (-NH₂) protons would also be present, with a chemical shift that can vary depending on solvent and concentration.

-

¹³C NMR (Carbon NMR): The spectrum should display seven unique carbon signals: six for the aromatic ring carbons and one for the trifluoromethyl carbon (which will appear as a quartet due to coupling with the three fluorine atoms). The chemical shifts of the aromatic carbons will be significantly influenced by the attached substituents.

-

FT-IR (Infrared Spectroscopy): Key absorption bands would confirm the presence of the primary functional groups. Look for:

-

N-H stretching (for the amine) typically in the 3300-3500 cm⁻¹ region.

-

S=O stretching (for the sulfonyl group) in the 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹ regions.

-

C-F stretching (for the trifluoromethyl group) in the 1100-1250 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Under Electron Ionization (EI), the mass spectrum would show a molecular ion peak (M⁺) at m/z 275. The isotopic pattern of this peak, showing an M+2 peak approximately one-third the intensity of the M⁺ peak, would be characteristic of a molecule containing one chlorine atom.

Reactivity and Synthetic Considerations

The chemical behavior of 2-Chloro-5-(trifluoromethylsulfonyl)aniline is dominated by the electronic interplay of its functional groups.

Caption: Reactivity map of key functional groups.

Authoritative Grounding: The directing effects of substituents in aromatic chemistry are well-established. Electron-withdrawing groups like -SO₂CF₃ and -Cl deactivate the ring towards electrophilic substitution.[3] Conversely, these groups, particularly when positioned ortho or para to a leaving group (like the -Cl), strongly activate the ring for Nucleophilic Aromatic Substitution (SₙAr). This is a foundational principle for predicting the compound's synthetic applications.

References

-

Electrophilic aromatic directing groups - Wikipedia. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethylsulfonyl)aniline

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethylsulfonyl)aniline, a halogenated and sulfonated aromatic amine of interest in synthetic and medicinal chemistry. While specific public-domain data on this compound is limited, this document synthesizes available information and provides expert insights into its molecular structure, physicochemical properties, potential synthetic pathways, and likely applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries who are exploring novel building blocks for complex molecular architectures.

Introduction: The Strategic Importance of Fluorinated and Chlorinated Anilines in Modern Chemistry

Substituted anilines are foundational scaffolds in the synthesis of a vast array of industrial and pharmaceutical compounds. The strategic introduction of specific functional groups onto the aniline ring can dramatically alter the molecule's steric and electronic properties, thereby influencing its reactivity, metabolic stability, and biological activity. The subject of this guide, 2-Chloro-5-(trifluoromethylsulfonyl)aniline, incorporates three key functionalities: a chloro group, an amino group, and a trifluoromethylsulfonyl group.

The presence of a chlorine atom can enhance membrane permeability and metabolic stability, while the trifluoromethyl group is a well-established bioisostere for other functionalities, often improving lipophilicity and binding affinity of a drug candidate to its target. The trifluoromethylsulfonyl group is a strong electron-withdrawing group, which significantly impacts the electronic nature of the aromatic ring, influencing its reactivity in synthetic transformations and its potential as a pharmacophore. This unique combination of functional groups makes 2-Chloro-5-(trifluoromethylsulfonyl)aniline a potentially valuable, albeit under-documented, building block for novel chemical entities.

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound is the cornerstone of its chemical behavior. Herein, we detail the structural and fundamental physicochemical properties of 2-Chloro-5-(trifluoromethylsulfonyl)aniline.

Molecular Structure

The molecular structure of 2-Chloro-5-(trifluoromethylsulfonyl)aniline is characterized by a benzene ring substituted with a chlorine atom at the 2-position, an amine group at the 1-position, and a trifluoromethylsulfonyl group at the 5-position.

Caption: A plausible synthetic workflow for 2-Chloro-5-(trifluoromethylsulfonyl)aniline.

Causality Behind Experimental Choices:

-

Step 1: Introduction of the Trifluoromethylthio Group: This transformation is crucial and can be challenging. A Sandmeyer-type reaction starting from the corresponding diazonium salt of an appropriately substituted aniline could be a viable route. Alternatively, direct electrophilic trifluoromethylthiolation using a reagent like trifluoromethanesulfenyl chloride (CF₃SCl) could be explored, although regioselectivity might be a concern. The choice of solvent and reaction temperature would be critical to control side reactions and optimize yield.

-

Step 2: Oxidation of the Sulfide: The oxidation of the intermediate sulfide to the sulfone is a standard transformation. Oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) are commonly employed. The reaction is typically carried out in a chlorinated solvent like dichloromethane at or below room temperature to prevent over-oxidation. Stoichiometry of the oxidizing agent is key to ensure complete conversion to the sulfone without unwanted side reactions.

Expected Reactivity

The electronic nature of 2-Chloro-5-(trifluoromethylsulfonyl)aniline is dominated by the strong electron-withdrawing trifluoromethylsulfonyl group and the moderately deactivating chloro group. This makes the aromatic ring electron-deficient and less susceptible to electrophilic aromatic substitution. Conversely, the amino group is an activating, ortho-, para-directing group. The interplay of these electronic effects will govern the molecule's reactivity. The amine group can undergo typical reactions such as acylation, alkylation, and diazotization.

Applications in Drug Discovery and Development

While specific applications of 2-Chloro-5-(trifluoromethylsulfonyl)aniline in drug development are not extensively documented, the structural motifs it contains are of significant interest in medicinal chemistry.

-

Scaffold for Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors used in oncology. The substituents on the ring play a crucial role in tuning the binding affinity and selectivity for the target kinase.

-

Building Block for Agrochemicals: Substituted anilines are also important intermediates in the synthesis of herbicides and fungicides. The trifluoromethyl group, in particular, is known to enhance the biological activity of many agrochemicals.

-

Precursor for Heterocyclic Synthesis: The amino group provides a reactive handle for the construction of various heterocyclic ring systems, which are prevalent in pharmaceuticals.

The combination of a halogen, a potent electron-withdrawing group, and a reactive amine makes this molecule a candidate for library synthesis in high-throughput screening campaigns aimed at identifying novel bioactive compounds.

Safety and Handling

Given the lack of a specific, detailed safety data sheet for 2-Chloro-5-(trifluoromethylsulfonyl)aniline, a cautious approach based on the known hazards of similar compounds is warranted.

-

General Hazards: Aromatic amines can be toxic and are often skin and eye irritants. Halogenated aromatic compounds may also pose environmental hazards.

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with copious amounts of water.

-

Consult the safety data sheets of structurally related compounds for more detailed handling and disposal information.

-

Conclusion

2-Chloro-5-(trifluoromethylsulfonyl)aniline represents a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its unique combination of functional groups suggests that it could be a valuable tool for the development of novel pharmaceuticals and agrochemicals. While the publicly available data on this specific molecule is currently sparse, this guide provides a foundational understanding of its structure, properties, and potential applications based on established chemical principles. Further research into the synthesis and utility of this compound is warranted and could unveil new avenues for chemical innovation.

References

A Guide to the Spectroscopic Characterization of 2-Chloro-5-(trifluoromethyl)aniline: A Key Intermediate in Chemical Synthesis

Preamble: Navigating the Spectroscopic Landscape

In the realm of drug discovery and agrochemical development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of procedural validity and downstream success. This guide provides an in-depth technical analysis of the spectroscopic data for 2-Chloro-5-(trifluoromethyl)aniline (CAS No. 121-50-6), a critical building block valued for the chemical stability and lipophilicity conferred by its halogen and trifluoromethyl substituents.[1] While the initially requested topic was its sulfonyl analogue, 2-Chloro-5-(trifluoromethylsulfonyl)aniline, publicly available, comprehensive experimental spectra for this specific molecule are scarce. In contrast, 2-Chloro-5-(trifluoromethyl)aniline is well-documented, presenting a valuable and structurally related case study for researchers.

This document is structured not as a rigid template, but as a logical workflow that mirrors the process of a research scientist. We will first explore the expected spectroscopic signatures based on the molecule's structure and then delve into the practical, field-proven protocols for acquiring and interpreting this data. Every step is explained with an emphasis on the underlying scientific principles, ensuring that this guide serves as both a reference and a training tool for professionals in the field.

Molecular Structure and Predicted Spectroscopic Behavior

The structural features of 2-Chloro-5-(trifluoromethyl)aniline—an aromatic ring, an amine group, a chloro substituent, and a trifluoromethyl group—give rise to a unique and predictable spectroscopic fingerprint.

Understanding this structure allows us to anticipate the data we will acquire from various spectroscopic techniques, forming a hypothesis that we will then confirm experimentally.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful first-pass technique for identifying the functional groups within a molecule. The bonds between atoms vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at these frequencies. For 2-Chloro-5-(trifluoromethyl)aniline, we expect to see characteristic absorption bands corresponding to its key functional groups.

Expected IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Insights |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | The primary amine (-NH₂) will typically show two distinct sharp peaks in this region, corresponding to the symmetric and asymmetric stretching vibrations. Their presence is a strong indicator of the -NH₂ group. |

| Aromatic C-H | Stretch | 3000 - 3100 | These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the benzene ring. |

| Trifluoromethyl (C-F) | Stretch | 1100 - 1350 | The C-F bonds in the -CF₃ group are very strong and produce intense, sharp absorption bands in the fingerprint region. These are often some of the most prominent peaks in the spectrum. |

| Aromatic C=C | Stretch | 1450 - 1600 | Multiple bands in this region arise from the stretching vibrations of the carbon-carbon bonds within the aromatic ring. |

| C-N Stretch | Stretch | 1250 - 1350 | This peak confirms the bond between the aromatic ring and the nitrogen atom. |

| C-Cl Stretch | Stretch | 600 - 800 | The absorption for the carbon-chlorine bond is found in the lower frequency region of the spectrum. |

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The "Thin Solid Film" method is a robust and resource-efficient technique for solid samples, avoiding the characteristic peaks of mulling agents like Nujol.[3][4]

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Chloro-5-(trifluoromethyl)aniline in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[3]

-

Plate Preparation: Obtain a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate from a desiccator. Handle the plate only by its edges to avoid moisture contamination from fingerprints.

-

Film Deposition: Using a pipette, apply a single drop of the sample solution to the center of the salt plate. Allow the solvent to evaporate completely, which should leave a thin, even film of the solid compound.[3] If the resulting spectrum is too weak, a second drop can be added and dried.

-

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the clean, empty sample chamber first. Then, run the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, promptly clean the salt plate with a dry solvent (e.g., acetone) and return it to the desiccator to prevent fogging from atmospheric moisture.[5]

Caption: FT-IR analysis workflow using the thin solid film method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, as well as other magnetically active nuclei like fluorine (¹⁹F NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Chloro-5-(trifluoromethyl)aniline, we can predict the signals for the three aromatic protons and the two amine protons.

Predicted ¹H NMR Signals (in CDCl₃):

| Proton | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-6 | Ortho to -NH₂, Meta to -Cl | ~6.8 - 7.0 | Doublet (d) | 1H |

| H-4 | Ortho to -CF₃, Meta to -NH₂ | ~7.1 - 7.3 | Doublet of doublets (dd) | 1H |

| H-3 | Ortho to -Cl, Meta to -CF₃ | ~7.3 - 7.5 | Doublet (d) | 1H |

| -NH₂ | Amine protons | ~3.5 - 4.5 | Broad singlet (br s) | 2H |

Causality: The electron-donating amine group shields adjacent protons (like H-6), shifting them upfield (lower ppm). Conversely, the electron-withdrawing trifluoromethyl and chloro groups deshield nearby protons (H-4, H-3), shifting them downfield (higher ppm). The broadness of the -NH₂ signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Signals (in CDCl₃):

| Carbon | Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-CF₃ | Attached to -CF₃ | ~124 (quartet, q) | The carbon of the trifluoromethyl group itself will appear as a quartet due to coupling with the three fluorine atoms. |

| C-5 | Attached to -CF₃ | ~125 - 130 | Strongly influenced by the electron-withdrawing -CF₃ group. |

| C-2 | Attached to -Cl | ~115 - 120 | The C-Cl bond shifts this carbon upfield relative to an unsubstituted carbon. |

| C-1 | Attached to -NH₂ | ~145 - 150 | The C-N bond deshields this carbon, shifting it significantly downfield. |

| Aromatic C-H | C3, C4, C6 | ~115 - 135 | These carbons will appear in the typical aromatic region. |

¹⁹F NMR Spectroscopy

Given the trifluoromethyl group, ¹⁹F NMR is a crucial validation technique. It provides a simple, direct confirmation of the -CF₃ group's presence.

Predicted ¹⁹F NMR Signal:

| Fluorine | Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CF₃ | Trifluoromethyl | ~ -60 to -65 | A single, sharp peak is expected since all three fluorine atoms are equivalent. Its chemical shift is characteristic of an aromatic -CF₃ group. |

Experimental Protocol: High-Resolution NMR

This protocol ensures the acquisition of clean, high-resolution NMR data.[6]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified aniline derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6] Ensure the sample is fully dissolved.

-

Instrumentation Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence.

-

Acquire 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-5 seconds to ensure quantitative integration.[6]

-

-

¹³C and ¹⁹F NMR Acquisition:

-

For ¹³C, use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[6]

-

For ¹⁹F, a simple single-pulse sequence is usually sufficient, and acquisition is typically fast.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.

Caption: Standard workflow for acquiring NMR spectra of an organic compound.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer further structural confirmation. Electron Ionization (EI) is a common "hard" ionization technique that causes predictable fragmentation, which is useful for structural analysis.[7]

Expected Mass Spectrum Data (Electron Ionization):

-

Molecular Ion (M⁺): The most important peak will be the molecular ion peak. Given the presence of chlorine, this will appear as a characteristic isotopic pattern:

-

M⁺ peak: at m/z 195 (corresponding to the ³⁵Cl isotope)

-

M+2 peak: at m/z 197 (corresponding to the ³⁷Cl isotope) with an intensity approximately one-third of the M⁺ peak. This 3:1 ratio is a definitive signature for a molecule containing one chlorine atom.

-

-

Key Fragmentation Patterns: Hard ionization will likely cause fragmentation of the molecule. Expected fragments include:

-

Loss of Cl: [M - Cl]⁺ at m/z 160.

-

Loss of CF₃: [M - CF₃]⁺ at m/z 126.

-

Other fragments resulting from the cleavage of the aromatic ring.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This technique is typically coupled with a separation method like Gas Chromatography (GC-MS).[7]

-

Sample Introduction: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile solvent like methanol or hexane. The sample is injected into the GC, where it is volatilized and separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the EI source. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺).[8]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.

-

Mass Analysis: The molecular ion and fragment ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the data is plotted as a mass spectrum, showing the relative abundance of each ion.

Data Synthesis: A Self-Validating System

The true power of spectroscopic analysis lies in the synthesis of data from multiple techniques. Each method provides a piece of the puzzle, and together they create a self-validating system for structural elucidation.

-

IR confirms the presence of -NH₂, C-F, and aromatic C-H functional groups.

-

MS confirms the molecular weight (195.57 g/mol ) and the presence of one chlorine atom via the M⁺/M+2 isotopic pattern.

-

¹H and ¹³C NMR provide the exact carbon-hydrogen framework, confirming the 1,2,4-substitution pattern on the benzene ring.

-

¹⁹F NMR gives a simple, unambiguous signal for the -CF₃ group.

When the data from all these techniques are consistent with the proposed structure of 2-Chloro-5-(trifluoromethyl)aniline, the identity and purity of the compound can be confirmed with a high degree of confidence.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

ResearchGate. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Retrieved from [Link]

-

AIP Publishing. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Retrieved from [Link]

-

PubChem. (n.d.). Benzenamine, 2-chloro-5-(trifluoromethyl)-. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]

-

ACS Publications. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Journal of Chemical Education. Retrieved from [Link]

-

European Patent Office. (n.d.). Intermediate compounds for the preparation of 1,2,4-triazolo [1,5-a]pyrimidine-2-sulfonamides - EP 0330. Retrieved from [Link]

- Google Patents. (n.d.). US4755212A - Novel substituted 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides and compositions and method for inhibiting pollen formation in corn.

-

Scribd. (n.d.). Procedure A. Obtain IR Spectra. Retrieved from [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (2024). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Benzenamine, 2-chloro-5-(trifluoromethyl)- | C7H5ClF3N | CID 8475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eng.uc.edu [eng.uc.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-5-(trifluoromethylsulfonyl)aniline

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-5-(trifluoromethylsulfonyl)aniline, a compound of interest in medicinal chemistry. In the absence of direct spectral data in public literature, this paper presents a detailed prediction and interpretation based on foundational NMR principles and the well-documented effects of its constituent functional groups. We will explore the causality behind expected chemical shifts and coupling constants, provide a robust experimental protocol for data acquisition, and outline a workflow for spectral analysis. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for the unambiguous structural elucidation of novel chemical entities.

Introduction: The Structural Challenge

2-Chloro-5-(trifluoromethylsulfonyl)aniline is a substituted aromatic compound featuring a unique combination of functional groups on a benzene ring: an electron-donating amino group (-NH₂), an inductively electron-withdrawing and resonance-donating chloro group (-Cl), and a potent electron-withdrawing trifluoromethylsulfonyl group (-SO₂CF₃). This specific arrangement of substituents creates a distinct electronic environment around the molecule, making its NMR spectrum a rich source of structural information. Understanding this spectrum is critical for confirming its identity, assessing purity, and studying its interactions in biological systems.

This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of this molecule by analyzing the individual and cumulative effects of each substituent.

Foundational Principles: Substituent Effects on Aromatic NMR Spectra

The chemical shift (δ) of protons and carbons in a benzene ring is highly sensitive to the electronic nature of the substituents attached.

-

Amino Group (-NH₂): As a strong electron-donating group (EDG) through resonance, the amino group increases electron density at the ortho and para positions. This increased density creates a shielding effect, causing the corresponding ¹H and ¹³C nuclei to resonate at a lower chemical shift (upfield).

-

Chloro Group (-Cl): Halogens exhibit a dual nature. Inductively, chlorine is electron-withdrawing due to its electronegativity, which deshields nearby nuclei (shifting them downfield). However, through resonance, its lone pairs can donate electron density, primarily to the ortho and para positions, causing some shielding. Typically, the inductive effect is dominant for chlorine.

-

Trifluoromethylsulfonyl Group (-SO₂CF₃): This is one of the most powerful electron-withdrawing groups (EWGs) used in medicinal chemistry. The sulfonyl group (-SO₂-) is strongly withdrawing by induction and resonance. This effect is dramatically amplified by the three highly electronegative fluorine atoms of the trifluoromethyl (-CF₃) moiety. The -SO₂CF₃ group strongly deshields all positions on the ring, particularly the ortho and para positions, causing their NMR signals to appear significantly downfield.[1]

The interplay of these competing and reinforcing electronic effects dictates the final appearance of the NMR spectrum.

Predicted ¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum for 2-Chloro-5-(trifluoromethylsulfonyl)aniline is expected to show three distinct signals corresponding to the three protons on the benzene ring.

Logical Framework for Proton Assignment:

-

H-6: This proton is ortho to both the electron-donating -NH₂ group and the electron-withdrawing -Cl group. The shielding from the amino group will be counteracted by the deshielding from the chlorine. This proton is expected to appear as a doublet due to coupling with H-4 (meta coupling, J ≈ 2-3 Hz).

-

H-4: This proton is para to the strongly shielding -NH₂ group but meta to the two EWGs. The powerful shielding from the amino group is expected to make this the most upfield of the three aromatic protons. It should appear as a doublet of doublets, coupling to H-3 (ortho coupling, J ≈ 8-9 Hz) and H-6 (meta coupling, J ≈ 2-3 Hz).

-

H-3: This proton is ortho to the extremely powerful electron-withdrawing -SO₂CF₃ group. This proximity will cause a significant downfield shift, making it the most deshielded of the aromatic protons. It will appear as a doublet due to coupling with H-4 (ortho coupling, J ≈ 8-9 Hz).

-

-NH₂ Protons: The two protons of the amino group will likely appear as a single, broad peak. Its chemical shift is highly dependent on the solvent, concentration, and temperature but typically resonates between 3.5 and 5.5 ppm in a solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-3 | 7.8 – 8.1 | d | Jortho ≈ 8.5 Hz | Strongly deshielded by ortho -SO₂CF₃ group. |

| H-4 | 7.0 – 7.2 | dd | Jortho ≈ 8.5 Hz, Jmeta ≈ 2.5 Hz | Shielded by para -NH₂ group. |

| H-6 | 7.3 – 7.5 | d | Jmeta ≈ 2.5 Hz | Influenced by ortho -NH₂ and ortho -Cl. |

| NH₂ | 4.5 – 5.5 | br s | - | Exchangeable protons. |

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals: 6 for the aromatic carbons and 1 for the trifluoromethyl carbon. The chemical shifts are predicted based on established substituent effects.[2]

-

C-1 (C-NH₂): The direct attachment to the electron-donating nitrogen atom causes significant shielding.

-

C-2 (C-Cl): The carbon bearing the chlorine atom is deshielded due to chlorine's inductive effect.

-

C-5 (C-SO₂CF₃): This carbon is directly attached to the potent EWG and is expected to be significantly deshielded (downfield).

-

C-3, C-4, C-6: The chemical shifts of these "protonated" carbons are determined by the combined effects of all three substituents. C-4, being para to the -NH₂ group, should be the most shielded among them. C-3 and C-6 are ortho to strong EWGs (-SO₂CF₃ and -Cl, respectively) and are expected to be deshielded.

-

CF₃ Carbon: The trifluoromethyl carbon signal is expected to appear around 120-125 ppm. Due to one-bond coupling with the three fluorine atoms (¹⁹F is spin I=1/2), this signal will appear as a distinct quartet (¹JCF ≈ 270-280 Hz).

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)

| Carbon | Predicted δ (ppm) | Expected Multiplicity (¹⁹F coupled) | Rationale |

|---|---|---|---|

| C-1 | 145 – 148 | s | Attached to -NH₂. |

| C-2 | 118 – 122 | s | Attached to -Cl. |

| C-3 | 128 – 132 | s | Deshielded by adjacent -SO₂CF₃. |

| C-4 | 115 – 119 | s | Shielded by para -NH₂. |

| C-5 | 138 – 142 | q (JCCF ≈ 4-6 Hz) | Strongly deshielded by -SO₂CF₃. |

| C-6 | 125 – 129 | s | Deshielded by adjacent -Cl. |

| CF₃ | ~122 | q (¹JCF ≈ 275 Hz) | Characteristic quartet for CF₃ group. |

Experimental Protocols

Acquiring high-quality NMR data requires meticulous sample preparation and correctly set instrument parameters.

A. Sample Preparation Protocol

-

Compound Weighing: Accurately weigh 10-20 mg of 2-Chloro-5-(trifluoromethylsulfonyl)aniline for ¹H NMR, and 20-50 mg for ¹³C NMR.[3]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for aniline derivatives as it can dissolve a wide range of compounds and the -NH₂ proton signals are often well-resolved. Chloroform-d (CDCl₃) is another common option.[3]

-

Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3]

-

Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.[4]

-

Cleaning and Labeling: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or ethanol to remove any dust or fingerprints. Label the tube clearly.

B. NMR Data Acquisition Workflow

The following is a generalized workflow for acquiring spectra on a modern NMR spectrometer (e.g., Bruker 400 MHz).

-

Instrument Setup: Insert the prepared sample into the spectrometer.

-

Locking: The instrument locks onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.[5]

-

Tuning and Matching: The probe is electronically tuned to the specific frequencies of the nuclei being observed (¹H and ¹³C) to ensure maximum signal sensitivity.[5]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.[5]

-

¹H Spectrum Acquisition:

-

Load a standard 1D proton experiment.

-

Set appropriate parameters: spectral width (SW) to cover all expected signals (e.g., -2 to 12 ppm), number of scans (NS) (e.g., 8 or 16 for good signal-to-noise), and a calibrated 90° pulse width (PW).

-

Initiate acquisition to collect the Free Induction Decay (FID) data.

-

-

¹³C Spectrum Acquisition:

-

Load a standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

-

Set appropriate parameters: spectral width (e.g., 0 to 200 ppm), and a sufficient number of scans (e.g., 1024 or more, as ¹³C is much less sensitive than ¹H).

-

Initiate acquisition.

-

Data Processing and Analysis

Raw FID data must be mathematically processed to generate the familiar frequency-domain spectrum.

Data Processing Workflow:

-

Fourier Transformation (FT): The time-domain FID signal is converted into a frequency-domain spectrum.[6]

-

Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are purely absorptive and have a flat baseline.[5][7]

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline.[8]

-

Referencing: The chemical shift axis is calibrated. For ¹H NMR, the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) is typically used. For ¹³C, the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used.[9]

-

Peak Picking & Integration:

-

¹H NMR: Identify the chemical shift of each peak. The area under each peak is integrated to determine the relative number of protons it represents.

-

¹³C NMR: Identify the chemical shift of each peak.

-

Conclusion

This guide provides a comprehensive, theory-grounded framework for understanding and acquiring the ¹H and ¹³C NMR spectra of 2-Chloro-5-(trifluoromethylsulfonyl)aniline. By systematically applying the principles of substituent effects, it is possible to predict the key features of the spectra with high confidence. The detailed experimental and processing protocols outlined herein serve as a robust standard operating procedure for obtaining high-quality, reproducible data. For any drug development professional, mastering this level of spectral interpretation is fundamental to confirming molecular identity and ensuring the integrity of their scientific research.

References

-

Scribd. NMR Data Processing Guide. Available at: [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

-

Stark, J. L., et al. (2022). NMR data processing, visualization, analysis and structure calculation with NMRFx. Nature Methods. Available at: [Link]

-

The Royal Society of Chemistry. (2017). Synthesis of aryl triflones by insertion of arynes into C-SO2CF3 bond. Available at: [Link]

-

R-NMR. SOP data acquisition. Available at: [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

-

The MetaRbolomics Project. 2.3 NMR data handling and (pre-)processing. Available at: [Link]

-

eMagRes. NMR Data Processing. Available at: [Link]

-

University of Wyoming. NMR Basic Operation - Bruker NMR Spectrometer. Available at: [Link]

-

Seton Hall University. (2012). 200 MHz MR SOP manual. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available at: [Link]

-

SpectraBase. 2-Chloroaniline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

PubChem. 2-Chloroaniline. Available at: [Link]

-

MathWorks. (2024). NMR Data Processing and Analysis. Available at: [Link]

-

The Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]

-

National Institutes of Health. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available at: [Link]

-

SciEngine. Supporting information. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

-

ResearchGate. Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. Available at: [Link]

-

The Automated Topology Builder (ATB). 2-Chloroaniline. Available at: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 5. academic.shu.edu [academic.shu.edu]

- 6. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 7. mathworks.com [mathworks.com]

- 8. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 9. files.sciengine.com [files.sciengine.com]

An In-Depth Technical Guide to the Infrared and Mass Spectrometric Analysis of 2-Chloro-5-(trifluoromethylsulfonyl)aniline

This guide provides a detailed exploration of the infrared (IR) and mass spectrometry (MS) characteristics of 2-Chloro-5-(trifluoromethylsulfonyl)aniline, a compound of significant interest in contemporary drug discovery and development. Its unique structural motifs, including a substituted aniline ring, a chloro-substituent, and a trifluoromethylsulfonyl group, present a distinct spectroscopic fingerprint. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals for unambiguous identification, purity assessment, and metabolic profiling. This document moves beyond a mere listing of spectral data, offering insights into the causal relationships between molecular structure and spectral features, thereby providing a robust framework for analysis.

Introduction: The Significance of 2-Chloro-5-(trifluoromethylsulfonyl)aniline

2-Chloro-5-(trifluoromethylsulfonyl)aniline serves as a critical building block in the synthesis of a variety of pharmacologically active molecules. The trifluoromethylsulfonyl group is known to enhance metabolic stability and improve pharmacokinetic profiles, while the substituted aniline core is a common scaffold in medicinal chemistry. Accurate and reliable analytical methodologies are therefore essential for advancing research and development involving this compound. This guide will equip the reader with the foundational knowledge to confidently interpret the IR and mass spectra of this important molecule.

Infrared (IR) Spectroscopy: Unveiling Functional Group Vibrations

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The IR spectrum of 2-Chloro-5-(trifluoromethylsulfonyl)aniline is a composite of the vibrational modes of its constituent parts: the aniline moiety, the aromatic ring, the C-Cl bond, and the trifluoromethylsulfonyl group.

Theoretical Principles and Expected Absorption Bands

The absorption of infrared radiation excites molecular vibrations, such as stretching and bending. The frequency of these vibrations is dependent on the bond strength and the masses of the atoms involved. For 2-Chloro-5-(trifluoromethylsulfonyl)aniline, we can predict the key absorption bands based on well-established group frequencies.[1][2]

Table 1: Predicted Infrared Absorption Bands for 2-Chloro-5-(trifluoromethylsulfonyl)aniline

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H (Aniline) | Symmetric & Asymmetric Stretching | 3500 - 3300 | Medium | Primary amines typically show two distinct bands. |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds on the benzene ring.[1] |

| Aromatic C=C | Ring Stretching | 1620 - 1580 & 1520 - 1470 | Medium to Strong | Multiple bands are expected due to the substituted nature of the ring. |

| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | 1370 - 1330 & 1180 - 1160 | Strong | These are typically very intense and sharp absorptions. |

| C-F (Trifluoromethyl) | Stretching | 1350 - 1120 | Strong | Often overlaps with other absorptions, particularly the S=O stretch. The trifluoromethyl group gives rise to a number of characteristic absorption frequencies.[3][4] |

| C-S (Sulfonyl) | Stretching | 800 - 650 | Medium | |

| C-Cl (Aromatic) | Stretching | 1100 - 1000 | Medium to Strong | |

| Aromatic C-H | Out-of-Plane Bending | 900 - 675 | Strong | The substitution pattern on the benzene ring influences the exact position of these bands.[2] |

Experimental Protocol: Acquiring a High-Quality IR Spectrum

A self-validating protocol ensures reproducible and reliable data.

Methodology: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

-

Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. Perform a background scan.

-

Sample Preparation: Place a small amount of solid 2-Chloro-5-(trifluoromethylsulfonyl)aniline directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying consistent pressure.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Perform a baseline correction and normalize the spectrum.

-

Validation: The presence of the expected strong S=O stretching bands and the characteristic N-H stretches of the primary amine will serve as an internal validation of the compound's identity.

Visualization of Key Vibrational Modes

Caption: Key functional group vibrations in 2-Chloro-5-(trifluoromethylsulfonyl)aniline.

Mass Spectrometry: Deciphering the Molecular Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

Ionization and Expected Fragmentation Pathways

Electron Ionization (EI) is a common technique that imparts high energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum will show a molecular ion peak (M⁺) and several fragment ions. The fragmentation of aromatic sulfonamides has been a subject of study, and some general pathways can be anticipated.[5]

-

Molecular Ion (M⁺): The molecular ion peak will correspond to the exact mass of 2-Chloro-5-(trifluoromethylsulfonyl)aniline.

-

Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), leading to a significant fragment ion.[5]

-

Cleavage of the C-S Bond: Scission of the bond between the aromatic ring and the sulfonyl group can occur, generating ions corresponding to the substituted aniline and the trifluoromethylsulfonyl radical, or vice versa.

-

Loss of CF₃: The trifluoromethyl group can be lost as a radical, resulting in a prominent fragment ion.

-

Loss of Cl: Cleavage of the C-Cl bond can also be observed.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 2-Chloro-5-(trifluoromethylsulfonyl)aniline

| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |

| 259/261 | [M]⁺ | Molecular ion, showing isotopic pattern for chlorine. |

| 195/197 | [M - SO₂]⁺ | Loss of sulfur dioxide. |

| 126/128 | [C₆H₄ClN]⁺ | Cleavage of the C-S bond. |

| 133 | [SO₂CF₃]⁺ | Cleavage of the C-S bond. |

| 190/192 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |

| 224 | [M - Cl]⁺ | Loss of the chlorine radical. |

Experimental Protocol: High-Resolution Mass Spectrometry

Methodology: Electron Ionization - Time-of-Flight (EI-TOF) Mass Spectrometry

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or through a gas chromatograph for volatile samples.

-

Ionization: Utilize a standard electron energy of 70 eV for ionization.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Determine the exact mass of the molecular ion and major fragment ions. The high-resolution data will allow for the determination of the elemental composition of each ion, confirming the proposed fragmentation pathways.

-

Validation: The presence of the characteristic isotopic pattern for chlorine (approximately 3:1 ratio for M⁺ and M+2) will serve as a key validation point.

Visualization of the Fragmentation Pathway

Caption: Proposed mass spectrometry fragmentation pathway for the molecule.

Conclusion: A Synergistic Approach to Structural Elucidation

The combination of infrared spectroscopy and mass spectrometry provides a powerful and complementary approach to the structural characterization of 2-Chloro-5-(trifluoromethylsulfonyl)aniline. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides the molecular weight and detailed structural information through fragmentation analysis. The methodologies and theoretical predictions outlined in this guide offer a robust framework for researchers in the pharmaceutical and chemical industries to confidently identify and characterize this important molecule, ensuring the integrity and quality of their scientific endeavors.

References

-

Table of Characteristic IR Absorptions. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society (Resumed), 1311-1313.

-

Sci-Hub. (n.d.). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds | Journal of the Chemical Society (Resumed), 1311. Retrieved from [Link]

- Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 1034-1043.

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. sci-hub.ru [sci-hub.ru]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 2-Chloro-5-(trifluoromethylsulfonyl)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from laboratory bench to clinical application is fundamentally governed by its intrinsic physicochemical properties. Among these, melting point and solubility are paramount, serving as critical indicators of purity, stability, and bioavailability. This guide provides an in-depth examination of 2-Chloro-5-(trifluoromethylsulfonyl)aniline (CAS No. 779-87-3), a compound of interest in medicinal chemistry. We will not only present its known physical data but also delve into the causality behind the standardized methodologies used for its characterization. This document is structured to provide both a practical framework for experimental determination and a deeper understanding of why these properties are pivotal in the drug development pipeline.

Introduction: The Significance of Foundational Properties

2-Chloro-5-(trifluoromethylsulfonyl)aniline is a substituted aniline derivative featuring a potent electron-withdrawing trifluoromethylsulfonyl group. Such structural motifs are common in modern drug discovery, often incorporated to modulate a compound's metabolic stability, acidity, and binding interactions. For any such compound to be a viable drug candidate, its solid-state properties and behavior in solution must be thoroughly understood.

-

Melting Point (MP): Far more than a simple physical constant, the melting point is a sentinel for purity. A sharp, defined melting range is indicative of a highly pure substance, whereas a broad and depressed range often signals the presence of impurities.[1] This parameter directly influences formulation strategies, manufacturing processes, and the thermodynamic stability of the final drug substance.

-

Solubility: The therapeutic efficacy of an orally administered drug is contingent upon its ability to dissolve in the gastrointestinal tract before it can be absorbed into systemic circulation.[2][3] Poor aqueous solubility is a leading cause of failure for new chemical entities in development.[2] Therefore, a comprehensive solubility profile in various aqueous and organic media is non-negotiable for predicting a compound's in vivo behavior and for designing appropriate formulations.

This guide will provide detailed, field-proven protocols for determining these two critical parameters for 2-Chloro-5-(trifluoromethylsulfonyl)aniline, grounded in authoritative standards.

Physicochemical Data Summary

All quantitative data for the target compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-Chloro-5-(trifluoromethylsulfonyl)aniline | ChemWhat |

| CAS Number | 779-87-3 | [4][5][6] |

| Molecular Formula | C₇H₅ClF₃NO₂S | [5][7] |

| Molecular Weight | 259.63 g/mol | [5][7] |

| Melting Point | 95-96 °C | [7] |

| Aqueous Solubility | Data not publicly available. See Section 4 for determination protocol. |

Melting Point Determination: A Measure of Purity and Identity

The reported melting point of 2-Chloro-5-(trifluoromethylsulfonyl)aniline is 95-96 °C .[7] Verifying this value is a crucial first step in quality control and substance identification. Two common and reliable methods are presented below.

Methodology 1: Capillary Melting Point (Thiele Tube Method)

This classical technique provides a cost-effective and accurate means of determining the melting range of a crystalline solid.[1] The method relies on indirect heating via convection currents in a mineral oil bath, ensuring a slow and uniform temperature increase.[8]

-

Sample Preparation: Finely crush a small amount of dry 2-Chloro-5-(trifluoromethylsulfonyl)aniline. Pack the sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Securely attach the capillary tube to a calibrated thermometer using a small rubber band, aligning the sample with the thermometer's bulb.

-

Assembly: Insert the thermometer assembly into a Thiele tube containing high-boiling mineral oil, ensuring the sample is positioned midway in the main body of the tube and the rubber band is above the oil level.

-

Heating: Gently heat the side arm of the Thiele tube with a microburner.[8] Initially, a rapid heating rate can be used to approach the expected melting point (~85 °C).

-

Determination: Reduce the heating rate to 1-2 °C per minute as the temperature nears the expected melting point.

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. For a pure sample, this range should be narrow (0.5-1.0 °C).

Caption: Workflow for Melting Point Analysis by DSC.

Aqueous Solubility Assessment: Predicting Bioavailability

While specific quantitative solubility data for 2-Chloro-5-(trifluoromethylsulfonyl)aniline is not readily found in public literature, its determination is essential. The internationally recognized OECD Test Guideline 105 (Shake-Flask Method) is the gold standard for this purpose. [9][10][11]This method determines the saturation mass concentration of a substance in water at a given temperature. [9][12]

Causality Behind the Shake-Flask Method

The core principle is to establish a thermodynamic equilibrium between the undissolved solid and the saturated aqueous solution. [12]By agitating an excess amount of the solid in water for a prolonged period, the system reaches a state where the rate of dissolution equals the rate of precipitation. The concentration of the compound in the aqueous phase at this point is, by definition, its solubility. The choice of temperature (typically 20 or 25 °C) and pH is critical, as these factors can significantly influence the solubility of ionizable compounds.

-

Preliminary Test: A preliminary run is conducted to estimate the approximate solubility and the time required to reach equilibrium. This informs the conditions for the definitive test. [9]2. Definitive Test:

-